molecular formula C19H21NO2 B5654882 N-(2-acetyl-5-tert-butylphenyl)benzamide

N-(2-acetyl-5-tert-butylphenyl)benzamide

Cat. No.: B5654882
M. Wt: 295.4 g/mol
InChI Key: KKFZHSHXFMQMAT-UHFFFAOYSA-N
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Description

N-(2-acetyl-5-tert-butylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group, a tert-butyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-5-tert-butylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-acetyl-5-tert-butylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-5-tert-butylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-acetyl-5-tert-butylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetyl-5-tert-butylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)benzamide
  • N-(2-acetyl-4-tert-butylphenyl)benzamide
  • N-(2-acetyl-5-methylphenyl)benzamide

Uniqueness

N-(2-acetyl-5-tert-butylphenyl)benzamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar benzamides and can affect its biological activity and chemical properties .

Properties

IUPAC Name

N-(2-acetyl-5-tert-butylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13(21)16-11-10-15(19(2,3)4)12-17(16)20-18(22)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFZHSHXFMQMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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